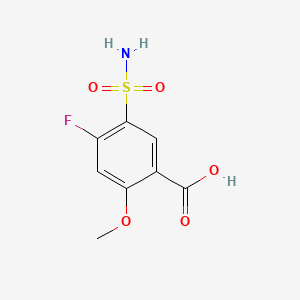
Ethyl 2-sulfamoylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-sulfamoylbutanoate is an organic compound with the molecular formula C6H13NO4S It is a derivative of butanoic acid, featuring an ethyl ester group and a sulfamoyl group attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfamoylbutanoate can be synthesized through the esterification of 2-sulfamoylbutanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfamoylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-sulfamoylbutanoic acid and ethanol.
Reduction: 2-sulfamoylbutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-sulfamoylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing the active acid form that can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-sulfamoylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-sulfamoylpropanoate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-sulfamoylbutanoate: Similar structure but with the sulfamoyl group attached to the third carbon.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C6H13NO4S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
ethyl 2-sulfamoylbutanoate |
InChI |
InChI=1S/C6H13NO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3,(H2,7,9,10) |
InChI Key |
CBYMHARJUAHNQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)




![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)







